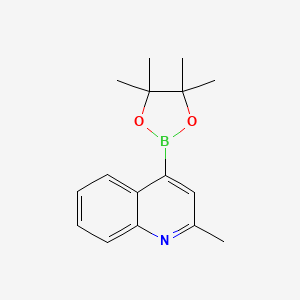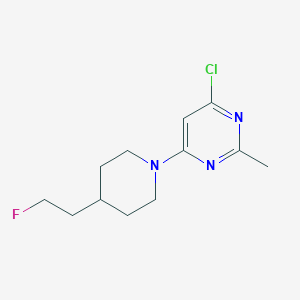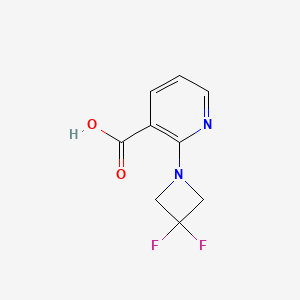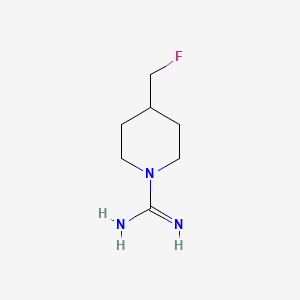
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Overview
Description
“2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” is a chemical compound. It is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Molecular Structure Analysis
The molecular structure of this compound is related to its parent compounds. For example, all bond lengths and bond angles obtained by the crystallographic analysis of the target compound well match the DFT optimized structure calculation results, and are within the normal range .Chemical Reactions Analysis
This compound may be involved in various chemical reactions. For example, due to the stronger electronegativity of oxygen, the compound could be more prone to a nucleophilic reaction . It may also be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Scientific Research Applications
Hydrolysis and Structural Analysis
The compound undergoes rapid hydrolysis in air, leading to the formation of (quinolinium-8-yl)trihydroxyborate zwitterion or anhydride, depending on hydrolysis conditions. This finding questions the isolation of monomeric (quinolin-8-yl)boronic acid in its neutral form (J. Son et al., 2015).
Synthesis and Crystallography
The synthesis of 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline derivatives and their crystallographic analysis are detailed. Density Functional Theory (DFT) is used to calculate molecular structures, showing consistency with X-ray diffraction findings (P.-Y. Huang et al., 2021).
Vibrational Properties Studies
These studies involve the synthesis and characterization of related compounds, using spectroscopy and X-ray diffraction. DFT and Time-Dependent DFT calculations provide insights into the vibrational properties of these compounds (Qing-mei Wu et al., 2021).
Methodology for Aryl and Vinyl Substitution
A methodology based on the Suzuki cross-coupling reaction facilitates the introduction of aryl and vinyl substituents in positions of quinoline derivatives, highlighting the compound's utility in organic synthesis (F. Babudri et al., 2006).
DFT Studies of Related Compounds
DFT studies provide insights into the molecular structure and properties of related pyrazole compounds, confirming structures through spectroscopy and X-ray diffraction (T. Liao et al., 2022).
Hydrogen-Bonding Interactions
Studies on quinoline-triazoles focus on the relationship between lattice hydrogen-bonding interactions and crystal growth direction, offering insights into material properties (Shiqiang Bai et al., 2017).
Synthesis and Inhibitory Activity
The synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives is explored, measuring their inhibitory activity against serine proteases, demonstrating the compound's potential in medicinal chemistry (J. Spencer et al., 2002).
Safety and Hazards
Mechanism of Action
Mode of Action
Compounds with a dioxaborolane group are known to be involved in borylation reactions . They can form boronate esters, which are often used in organic synthesis, including the formation of carbon-carbon bonds .
Biochemical Pathways
The compound’s involvement in borylation reactions suggests it may influence pathways where boronate esters play a role .
Properties
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-11-10-13(12-8-6-7-9-14(12)18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOIMAQLTPSQCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC3=CC=CC=C23)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















